“2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol” is a chemical compound. It is a derivative of 3,4-dihydroisoquinolin-2(1H)-one, which belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are a core structural component in various biologically active compounds.
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, a related compound, has been achieved using the Castagnoli–Cushman reaction. This method has been used to create 59 derivatives of this scaffold for plant disease management.
Molecular Structure Analysis
The molecular structure of “2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol” is complex, with a molecular formula of C23H20N2O5S. It includes a 3,4-dihydroisoquinolin-2(1H)-yl group, a sulfonyl group, and a benzoyl group.
Chemical Reactions Analysis
The Castagnoli–Cushman reaction has been used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one. The results of bioassay indicated that their antioomycete activity against Pythium recalcitrans was superior to the antifungal activity against other phytopathogens.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 436.5 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6. The compound also has a rotatable bond count of 5.
Compound Description: This compound is an inhibitor of protein arginine methyltransferase 5 (PRMT5) and has been investigated for its potential as a treatment for osteoporosis. [] In vitro studies have demonstrated that this compound attenuates RANKL-induced osteoclast differentiation by inhibiting NF-κB nuclear translocation, suppressing F-actin ring formation and bone resorption. []
Compound Description: This compound is a highly selective sigma-2 receptor ligand, demonstrating significant selectivity over the sigma-1 receptor and various neurotransmitter receptor sites. [] CM398 displays favorable drug-like properties, including rapid absorption, adequate oral bioavailability, and promising antinociceptive effects in rodent models of inflammatory pain. []
Relevance: This compound is structurally related to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol through the presence of the 3,4-dihydroisoquinoline moiety. While 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol possesses a simple ethanol substituent on the isoquinoline nitrogen, CM398 incorporates a longer butyl linker connecting the isoquinoline to a 3-methyl-1H-benzo[d]imidazol-2(3H)-one group. [] The presence of methoxy groups on the dihydroisoquinoline ring system in CM398 further differentiates it from the target compound.
Compound Description: LY3154207 acts as a novel, potent, and subtype-selective positive allosteric modulator (PAM) of the dopamine D1 receptor, demonstrating a distinct pharmacological profile compared to orthosteric agonists. [] This compound overcomes the challenges associated with catechol-based orthosteric agonists and is currently in phase 2 clinical trials for Lewy Body Dementia. []
Compound Description: SB269652 acts as a bitopic ligand, engaging one protomer of a dopamine D2 receptor dimer to allosterically inhibit dopamine binding at the other protomer. [] This negative allosteric modulator activity makes SB269652 a valuable tool in understanding D2 receptor pharmacology. []
Relevance: SB269652 and 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol share the fundamental 3,4-dihydroisoquinolin-2(1H)-yl structural element. In SB269652, this moiety is connected via an ethyl linker to a cyclohexyl group, which is further substituted with an indole-2-carboxamide group. [] The presence of a cyano group at position 7 of the dihydroisoquinoline ring system further distinguishes SB269652 from the target compound.
Compound Description: This series of compounds, particularly compound 12k, exhibits potent inhibition of P-glycoprotein (P-gp), a transporter protein implicated in multidrug resistance. [] These compounds reverse P-gp-mediated drug efflux, enhance the efficacy of various cytotoxic agents, and demonstrate favorable pharmacological properties, including long duration of action and good oral bioavailability. []
Relevance: This group of compounds shares a structural resemblance with 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol, featuring the 3,4-dihydroisoquinolin-2(1H)-yl group linked to a substituted phenyl ring via an ethyl spacer. [] Unlike the target compound, these derivatives possess a quinazolin-4-amine substituent on the phenyl ring and methoxy groups on the dihydroisoquinoline moiety.
Compound Description: CP-100,356 acts as a dual inhibitor of MDR1/BCRP efflux transporters, minimizing interference from P450 enzymes and OATP1B1. [] This selectivity makes CP-100,356 a valuable tool for assessing the impact of MDR1 and BCRP efflux transporters on the oral absorption of drug candidates. []
Compound Description: This compound represents a symmetrical bis-dihydroisoquinoline derivative synthesized from N1,N4-diphenethylterephthalamide through an intramolecular α-amidoalkylation reaction. []
Relevance: This compound is structurally related to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol as it contains two units of the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl group. [] Unlike the simple ethanol substituent found in the target compound, this compound links the dihydroisoquinoline units via a 1,4-phenylene bis(methanone) linker.
Compound Description: Novel crystalline salts of this compound have been patented for their pharmaceutical applications, including methods of manufacture and potential therapeutic uses. []
Compound Description: SYA 40247 is a chiral compound that exhibits high affinity for the 5-HT7 receptor. [] The enantiomers of SYA 40247 have been separated and characterized to explore their individual binding affinities for potential therapeutic applications. []
Relevance: SYA 40247 shares a direct structural similarity with 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol, featuring the same 2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl moiety directly attached to a larger scaffold. [] In SYA 40247, this scaffold is a 5-chloro-2-methyl-2,3-dihydro-1H-inden-1-one group, differentiating it from the simpler structure of the target compound.
Compound Description: This class of compounds exhibits potent and selective inhibition of aldo-keto reductase AKR1C3, a target for breast and prostate cancer treatment. [] The carboxylate group within these compounds interacts with the oxyanion hole of the enzyme, while the sulfonamide and dihydroisoquinoline moieties contribute to binding affinity and selectivity. []
N-benzyl 3,4-dihydropyridin-2(1H)-ones
Compound Description: This class of compounds represents a series of heteroaryl-fused analogs of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones. [] They are synthesized through a multistep process involving cross-coupling, cyclization, N-deprotection, and N-alkylation reactions, showcasing a versatile synthetic strategy for accessing diverse heterocyclic frameworks. []
Relevance: These compounds are considered structurally related to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol due to their shared structural motif, which is a six-membered nitrogen-containing heterocycle. While 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol contains a dihydroisoquinoline core, these analogs incorporate a dihydropyridine ring fused with various heteroaryl groups. []
Compound Description: This series of compounds was synthesized from 1,2,3,4-tetrahydroisoquinoline and evaluated for their antimicrobial activity. [] The bromine-substituted derivative exhibited a notable activity profile, indicating potential for further development as antimicrobial agents. []
Compound Description: This series of compounds acts as potent modulators of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). [] These compounds effectively reverse drug resistance in cancer cells by inhibiting P-gp efflux pump activity, enhancing the efficacy of anticancer drugs. []
Relevance: This group of compounds shares a core structural similarity with 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol, featuring the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl group linked to a 4-(1H‐1,2,3‐triazol‐1‐yl)phenyl moiety through an ethyl spacer. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.